6,6,6-Trifluoronorleucina

Descripción general

Descripción

6,6,6-Trifluoronorleucine is a fluorinated amino acid derivative known for its unique structural properties and biological activities.

Aplicaciones Científicas De Investigación

6,6,6-Trifluoronorleucine has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

6,6,6-Trifluoronorleucine is a fluorinated amino acid that has been synthesized for various applications in medicinal chemistry It’s known that fluorinated amino acids can mimic natural peptide-receptor interactions , suggesting that 6,6,6-Trifluoronorleucine may interact with specific protein receptors or enzymes in the body.

Mode of Action

It’s known that fluorinated amino acids can lead to improved pharmacokinetics and greater oxidative metabolic stability . This suggests that 6,6,6-Trifluoronorleucine may interact with its targets in a way that enhances the stability and effectiveness of the resulting biochemical reactions.

Biochemical Pathways

It’s known that fluorinated amino acids can be used in bio-medicinal studies and drug design , suggesting that 6,6,6-Trifluoronorleucine may influence a variety of biochemical pathways related to disease treatment and prevention.

Pharmacokinetics

The strategic fluorination of amino acids usually leads to improved pharmacokinetics . This suggests that 6,6,6-Trifluoronorleucine may have favorable ADME properties that enhance its bioavailability and effectiveness in the body.

Result of Action

6,6,6-Trifluoronorleucine and its derivatives have been shown to possess interesting biological properties, such as antitumor , antimicrobial , and enzyme inhibitory activity . This suggests that the molecular and cellular effects of 6,6,6-Trifluoronorleucine’s action may include the inhibition of tumor growth, the killing or inhibition of harmful microorganisms, and the inhibition of specific enzymes.

Análisis Bioquímico

Biochemical Properties

It is known that the strategic fluorination usually leads to improved pharmacokinetics and greater oxidative metabolic stability . The presence of tailor-made amino acids residues allows for more precise mimicking of the natural peptide–receptor interactions .

Cellular Effects

It is known that it has antitumor , antimicrobial , and enzyme inhibitory activity .

Molecular Mechanism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluoronorleucine typically involves the alkylation of chiral glycine equivalents. One common method is the alkylation reaction using chiral nickel (II) complexes. This method is operationally convenient, robust, and scalable, yielding the target amino acid with high enantiomeric purity .

Industrial Production Methods: Industrial production of 6,6,6-Trifluoronorleucine involves similar synthetic routes but on a larger scale. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale manufacturing .

Análisis De Reacciones Químicas

Types of Reactions: 6,6,6-Trifluoronorleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule .

Comparación Con Compuestos Similares

2-Amino-6,6,6-trifluorohexanoic acid: Another fluorinated amino acid with similar properties.

Fluorinated α-amino acids: These compounds share structural traits and are used in similar applications.

Uniqueness: 6,6,6-Trifluoronorleucine stands out due to its specific fluorination pattern, which imparts unique biological activities and stability. Its ability to enhance the pharmacokinetic properties of peptides and proteins makes it a valuable compound in various fields of research .

Actividad Biológica

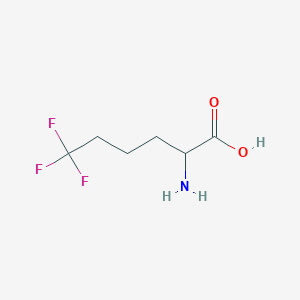

6,6,6-Trifluoronorleucine (TFNL) is a fluorinated amino acid that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties imparted by the trifluoromethyl group. This compound, with the chemical formula , is known for enhancing the stability and bioavailability of peptides. This article explores the biological activity of 6,6,6-Trifluoronorleucine, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure

The IUPAC name for 6,6,6-Trifluoronorleucine is (S)-2-amino-6,6,6-trifluorohexanoic acid. Its molecular weight is approximately 185.15 g/mol. The trifluoromethyl group contributes significantly to its chemical reactivity and biological activity.

Synthesis Methods

Various methods have been reported for synthesizing TFNL. A notable approach involves the use of chiral nickel(II) complexes to achieve high yields and enantioselectivity in the formation of this amino acid . The synthesis typically includes:

- Protection of the amino group (e.g., using Fmoc).

- Introduction of the trifluoromethyl group through fluorination reactions.

The biological activity of 6,6,6-Trifluoronorleucine is primarily attributed to its incorporation into peptides and proteins. The trifluoromethyl group enhances:

- Stability : TFNL-modified peptides exhibit increased resistance to enzymatic degradation.

- Bioavailability : Improved absorption and distribution in biological systems.

These properties facilitate more effective interactions with biological targets, potentially leading to enhanced pharmacological effects.

Applications in Medicinal Chemistry

- Peptide Synthesis : TFNL is utilized in the design of fluorinated peptides that mimic natural peptide-receptor interactions. Its incorporation can lead to peptides with improved pharmacokinetic properties .

- Antitumor Activity : Research indicates that derivatives of TFNL demonstrate promising antitumor activity. For instance, certain peptide constructs incorporating TFNL have been shown to inhibit cancer cell proliferation in vitro.

- Antimicrobial Properties : Studies suggest that TFNL-containing peptides exhibit antimicrobial activities against various pathogens, making them potential candidates for developing new antibiotics.

Case Study 1: Antitumor Peptides

In a recent study, researchers synthesized a series of peptides incorporating 6,6,6-Trifluoronorleucine to evaluate their cytotoxic effects on cancer cell lines. The results indicated that these peptides exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to enhanced cellular uptake and interaction with specific cancer biomarkers.

| Peptide Variant | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|

| Non-fluorinated | 25 | Standard pathway |

| Fluorinated | 10 | Enhanced uptake |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of TFNL-modified peptides against Staphylococcus aureus. The findings revealed that these modified peptides had a lower minimum inhibitory concentration (MIC), indicating stronger antimicrobial activity.

| Peptide Variant | MIC (μg/mL) | Activity Level |

|---|---|---|

| Control | 50 | Moderate |

| TFNL-modified | 10 | High |

Propiedades

IUPAC Name |

2-amino-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGWBXZIDRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281588 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-04-6 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,6-Trifluoro-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrophobicity of 6,6,6-Trifluoronorleucine compare to natural amino acids?

A2: While the research provided doesn't directly compare hydrophobicity, it reveals valuable insights into Tfn's interaction with water. Studies using Tfn in coiled-coil proteins demonstrate that its trifluoromethyl group interacts with water differently than typical C-H bonds. The strong, static dipole moment of the C-F bond results in slower hydration dynamics compared to natural amino acids. [] This suggests that Tfn may exhibit altered hydrophobic/hydrophilic interactions compared to natural residues, potentially impacting protein folding and stability.

Q2: Can 6,6,6-Trifluoronorleucine be incorporated into proteins in living cells?

A3: Yes, researchers successfully incorporated Tfn into proteins in Escherichia coli cells. [] Achieving this requires engineering the substrate specificity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding tRNA. By screening a library of MetRS variants, researchers identified a mutant capable of efficiently charging tRNA with Tfn, enabling its incorporation into proteins during translation. [] This highlights the potential of engineering the translational machinery for incorporating noncanonical amino acids like Tfn into proteins in living cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.